molecular formula C13H20N2O B13440309 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine

Cat. No.: B13440309
M. Wt: 220.31 g/mol
InChI Key: YKWLOFDSMMILOG-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine can be synthesized through the reaction of 4-ethylbenzoyl chloride with 2-tert-butyl hydrazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines, reduced hydrazine derivatives.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may undergo metabolic transformations that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzoyl)-2-tert-butyl Hydrazine
  • 1-(4-Chlorobenzoyl)-2-tert-butyl Hydrazine
  • 1-(4-Bromobenzoyl)-2-tert-butyl Hydrazine

Uniqueness

1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine is unique due to the presence of the ethyl group on the benzoyl moiety, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N'-tert-butyl-4-ethylbenzohydrazide

InChI

InChI=1S/C13H20N2O/c1-5-10-6-8-11(9-7-10)12(16)14-15-13(2,3)4/h6-9,15H,5H2,1-4H3,(H,14,16)

InChI Key

YKWLOFDSMMILOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NNC(C)(C)C

Origin of Product

United States

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